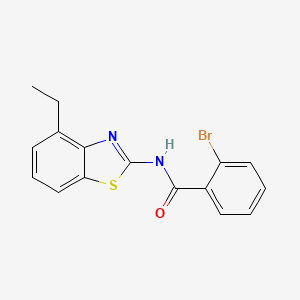

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECBSJLKVBCGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially enhancing its biological activity.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives with potential biological activities .

Scientific Research Applications

Chemistry

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique substitution pattern enhances its reactivity and versatility in organic synthesis.

Biology

The compound is under investigation for its antibacterial and antifungal properties , making it a candidate for developing new antimicrobial agents. Studies indicate that it can effectively inhibit the growth of various pathogenic bacteria and fungi, outperforming some standard treatments .

Medicine

Research is ongoing to explore its potential as an anticancer agent . Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Industry

In industrial applications, the compound is utilized in developing new materials with enhanced properties such as thermal stability and conductivity. Its unique characteristics make it valuable in formulating products across various sectors.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in treated cultures compared to controls.

- Anticancer Activity : In murine models for colorectal carcinoma, treatment with this compound resulted in marked tumor size reduction and improved survival rates.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a larger family of N-(benzothiazol-2-yl)benzamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Crystallographic Properties

- Crystal Packing: The target compound’s ethyl group likely induces distinct packing compared to non-alkylated analogs. For instance, 2-BTBA (a = 5.9479 Å, b = 16.8568 Å) and 2-BTFBA (a = 5.2216 Å, b = 20.2593 Å) exhibit varying lattice parameters due to fluorine’s electronegativity and steric effects .

- Hydrogen Bonding : Bromine and fluorine substituents enhance hydrogen-bonding capacity. In halogenated analogs (e.g., 2-BTFBA), fluorine forms stronger C–F···H interactions than bromine, affecting solubility and melting points .

Key Research Findings

- Synthetic Routes: Most analogs are synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides .

- Thermal Stability: Fluorinated derivatives (e.g., 2-BTFBA) demonstrate higher thermal stability than non-halogenated counterparts due to stronger intermolecular forces .

- Drug-Likeness : Morpholine- and pyridine-containing analogs (e.g., and MMV665909) exhibit improved solubility and bioavailability compared to alkylated derivatives .

Biological Activity

2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole class, which is known for diverse biological activities. The synthesis typically involves the following steps:

- Formation of Benzothiazole Core : The benzothiazole core can be synthesized through cyclization reactions involving 2-aminothiophenol and appropriate halogenating agents.

- Bromination : The introduction of a bromine atom at the 2-position is achieved through electrophilic aromatic substitution.

- Amidation : The final product is formed by reacting the brominated benzothiazole with benzoyl chloride in the presence of a base, such as triethylamine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, it showed zones of inhibition ranging from 6 to 10 mm against strains like E. coli and S. aureus at concentrations around 8 mM .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 6 - 10 |

Antifungal Activity

The compound also exhibited antifungal properties against several pathogenic fungi. In comparative studies, it outperformed standard antifungal agents in inhibiting fungal growth at specific concentrations .

Anticancer Properties

Recent investigations into its anticancer potential have highlighted its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through modulation of specific signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Cell Membrane Disruption : Its antimicrobial activity is partly due to its ability to disrupt bacterial and fungal cell membranes, leading to cell lysis .

- Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and influencing mitochondrial membrane potential .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that the compound significantly reduced bacterial load in treated cultures compared to controls.

- Anticancer Activity : In a murine model for colorectal carcinoma, treatment with this compound resulted in a marked reduction in tumor size and improved survival rates .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-ethyl-1,3-benzothiazol-2-amine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at room temperature . Purification is achieved via column chromatography or recrystallization. Key variables affecting yield include reagent stoichiometry, solvent choice, and reaction time. For example, reflux conditions may improve reaction efficiency but could increase side-product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the benzothiazole NH signal (δ ~10–12 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~600–700 cm⁻¹) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., orthorhombic P212121 space group observed in similar benzamide derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity issues, and what experimental variables are most critical?

- Solvent optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce byproducts .

- Temperature control : Gradual heating (e.g., 40–60°C) minimizes decomposition of heat-sensitive intermediates .

- Stoichiometry adjustments : Use a 10% excess of 2-bromobenzoyl chloride to drive the reaction to completion .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing bromine with chlorine or ethyl groups) on enzyme inhibition (e.g., IC50 shifts in kinase assays) .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets in kinases) .

- Dose-response assays : Validate discrepancies using standardized protocols (e.g., MTT assays for cytotoxicity across multiple cell lines) .

Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) to validate target engagement .

- Fluorescence polarization : Quantify displacement of fluorescent probes (e.g., ATP-competitive inhibitors in kinase assays) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity robustly?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values.

- Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

- Replicate experiments across three independent trials to assess statistical significance (p<0.05 via ANOVA) .

Q. What computational tools are recommended for predicting metabolic stability or toxicity?

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .

- Retrosynthesis tools : Leverage AI-powered platforms (e.g., Pistachio or Reaxys) to propose alternative synthetic pathways .

Contradiction Handling

Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .

- 3D cell culture models : Transition from monolayer cells to spheroids or organoids for better in vivo correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.